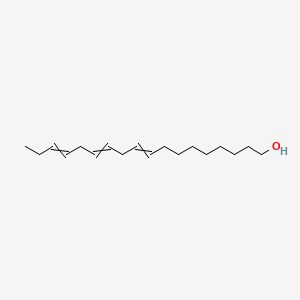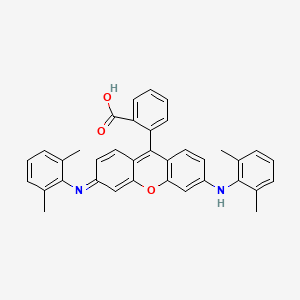
9-(2-Carboxylatophenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 228-796-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is best known for its use as an explosive material. The compound has a molecular formula of C7H5N3O6 and is characterized by its three nitro groups attached to a toluene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The nitration reactions are typically carried out at elevated temperatures and pressures, with continuous monitoring of reaction conditions to prevent any hazardous situations.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: The nitro groups in 2,4,6-trinitrotoluene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one or more of the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, iron filings, and tin chloride. These reactions are typically carried out under acidic conditions.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Reduction: The reduction of 2,4,6-trinitrotoluene typically yields 2,4,6-triaminotoluene.
Substitution: Depending on the substituent introduced, various substituted toluenes can be formed.
Scientific Research Applications
2,4,6-trinitrotoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard explosive material in studies related to detonation and explosive kinetics.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene has led to studies on its biodegradation by microorganisms.
Medicine: Although not directly used in medicine, its derivatives have been studied for potential therapeutic applications.
Industry: It is widely used in the mining and construction industries for blasting and demolition purposes.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases such as nitrogen, carbon monoxide, and carbon dioxide. This decomposition releases a large amount of energy in the form of heat and pressure, leading to an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of the nitrogen-oxygen bonds in the nitro groups.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrotoluene: Similar in structure but with only two nitro groups.
2,6-dinitrotoluene: Another dinitrotoluene isomer with nitro groups at different positions.
1,3,5-trinitrobenzene: A compound with a similar number of nitro groups but attached to a benzene ring instead of a toluene ring.
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which contributes to its high explosive power and stability compared to other nitroaromatic compounds.
Properties
CAS No. |
6359-25-7 |
|---|---|
Molecular Formula |
C36H30N2O3 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H30N2O3/c1-21-9-7-10-22(2)34(21)37-25-15-17-29-31(19-25)41-32-20-26(38-35-23(3)11-8-12-24(35)4)16-18-30(32)33(29)27-13-5-6-14-28(27)36(39)40/h5-20,37H,1-4H3,(H,39,40) |
InChI Key |
MEFAKFMSRCXGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)


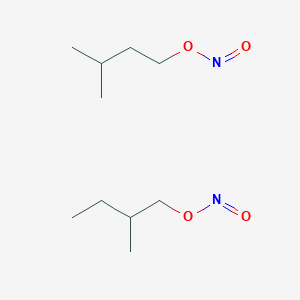
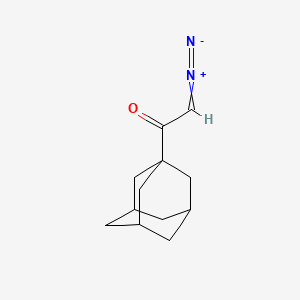
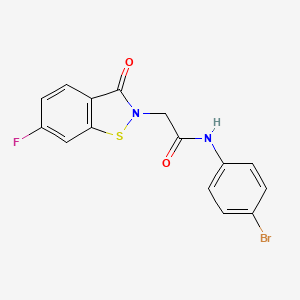
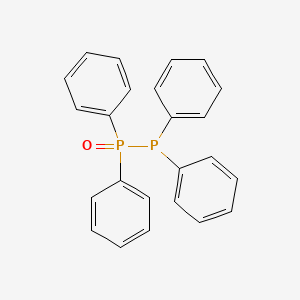
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)

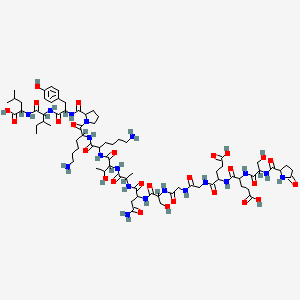

![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
